1-Benzyl-4-(4-ethoxyphenyl)pyrazine-2,3-dione
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Overview
Description
1-Benzyl-4-(4-ethoxyphenyl)pyrazine-2,3-dione is a chemical compound that belongs to the class of pyrazine derivatives . Pyrazines are important class of pharmacophores because of their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .
Scientific Research Applications
Green Synthesis Methods
Research into environmentally friendly synthesis methods has led to the development of "on water" protocols for the synthesis of complex heterocyclic compounds. For instance, L-Proline-catalyzed synthesis of heterocyclic ortho-quinones demonstrates the potential for efficient, green chemistry approaches in creating structurally complex molecules with high atom economy, short reaction times, and minimal environmental impact S. Rajesh, B. D. Bala, S. Perumal, J. Menéndez, 2011.
Catalysis and Domino Reactions
The use of caffeine and theophylline as homogeneous and solid base catalysts, respectively, for the synthesis of functionalized heterocyclic compounds highlights the role of readily available, non-toxic catalysts in facilitating multi-component domino reactions. These methodologies offer advantages such as operational simplicity, short reaction times, and excellent yields, indicating a potential pathway for synthesizing derivatives of 1-Benzyl-4-(4-ethoxyphenyl)pyrazine-2,3-dione under green conditions A. Abadi, M. Maghsoodlou, R. Heydari, R. Mohebat, 2016; Afshin Yazdani-Elah-Abadi, M. Maghsoodlou, R. Mohebat, R. Heydari, 2017.
Synthesis of Fluorescent Compounds
Research into the synthesis of novel fluorescent compounds, such as benzo[a]pyrano[2,3-c]phenazine derivatives, using four-component domino protocols, illustrates the potential for creating compounds with specific photophysical properties. This approach could be applied to the synthesis of fluorescent derivatives of this compound for use in biological imaging or as probes in chemical sensing P. Saluja, Ankita Chaudhary, J. Khurana, 2014.
Novel Drug Synthesis
The development of novel drugs is another critical application area. For example, a study on the synthesis and pharmacokinetic analysis of a new antiulcer drug suggests the importance of synthesizing and evaluating new compounds for therapeutic purposes. This research underscores the potential of compounds like this compound in the discovery and development of new pharmaceuticals K. Leonov, D. A. Vishenkova, V. V. Bykov, A. Bakibaev, 2019.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance stabilized carbocation .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-benzyl-4-(4-ethoxyphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-24-17-10-8-16(9-11-17)21-13-12-20(18(22)19(21)23)14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHDFXJXRQYOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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